1-Methyl-1H-indol-3-yl butyrate can be synthesized through the esterification of 1-methyl-1H-indole-3-carboxylic acid with butyric acid, making it a synthetic derivative of naturally occurring indole compounds. Its molecular formula is , with an average molecular weight of approximately 217.27 g/mol .
The synthesis of 1-Methyl-1H-indol-3-yl butyrate typically involves the following steps:
Key parameters in this synthesis include:
The molecular structure of 1-Methyl-1H-indol-3-yl butyrate features:
The compound has a three-dimensional conformation that can be analyzed using techniques like X-ray crystallography or NMR spectroscopy. The key structural characteristics include:
1-Methyl-1H-indol-3-yl butyrate can undergo various chemical reactions, including:
Key reagents for these reactions include:
The intrinsic properties such as boiling point, refractive index, and specific heat capacity would require experimental determination for precise values.
1-Methyl-1H-indol-3-yl butyrate has potential applications in various fields:
In industrial settings, it could serve as an intermediate in the synthesis of agrochemicals or pharmaceuticals, particularly those related to indole derivatives known for their biological activity.
The indole nucleus—a bicyclic aromatic structure fusing a benzene ring with a pyrrole ring—serves as a privileged scaffold in antimicrobial drug development due to its versatile bioactivity and structural mimicry of endogenous biomolecules. Indole derivatives exhibit broad-spectrum activity against bacterial, fungal, and protozoal pathogens by targeting critical cellular processes such as membrane integrity, nucleic acid synthesis, and enzymatic function [2] [3]. The 1-methyl-1H-indol-3-yl moiety enhances antimicrobial efficacy by promoting hydrophobic interactions with biological targets and improving metabolic stability. For example, indole-3-carbaldehyde hydrazones disrupt microbial biofilms through reactive oxygen species (ROS) generation, while 5-methoxyindole derivatives inhibit efflux pumps in multidrug-resistant strains [3] [7]. The structural plasticity of indole allows for strategic modifications at positions N1, C3, and C5, enabling optimization of pharmacokinetic properties and target selectivity [2].
Table 1: Structural Specifications of 1-Methyl-1H-indol-3-yl Butyrate
Property | Value |
---|---|
IUPAC Name | (1-Methylindol-3-yl) butanoate |
Molecular Formula | C₁₃H₁₅NO₂ |
Molecular Weight | 217.27 g/mol |
SMILES | CCCC(=O)OC₁=CN(C₂=CC=CC=C₂₁)C |
InChIKey | JVYIBVQFERSMOP-UHFFFAOYSA-N |
Source: [5]
1-Methyl-1H-indol-3-yl butyrate exemplifies a strategic hybrid pharmacophore combining the indole core with a butyrate ester linker. This architecture enables dual-targeting capabilities: The indole moiety engages with hydrophobic enzyme pockets (e.g., tubulin’s colchicine site), while the ester group enhances cell permeability and serves as a metabolic handle for intracellular hydrolysis [6] [8]. Recent studies demonstrate its utility as a cap group in histone deacetylase (HDAC) inhibitors, where it replaces thiocarbonyl groups to improve zinc-binding affinity and anticancer potency [9]. In tubulin polymerization inhibitors, conjugates like N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide exhibit IC₅₀ values of 0.34–0.86 μM against cervical, breast, and colon cancers by arresting the G2/M cell cycle phase [6] [8]. The butyrate chain further allows covalent linkage to auxin-based anticancer agents, amplifying pro-apoptotic effects through HDAC inhibition [1].
Table 2: Antimicrobial Indole Derivatives with Structural Analogies to 1-Methyl-1H-indol-3-yl Butyrate
Compound | Target Pathogen | Mechanism | Key Structural Feature |
---|---|---|---|
Indole-3-guanidinehydrazone | Bacterial Inflammation | TNF-α/IL-1β suppression | N-Aminoimidazole at C3 |
7-Hydroxyl-1-methylindole-3-acetonitrile | Gram-positive Bacteria | NF-κB pathway inhibition | C3-Nitrile with N1-methyl |
Chromone-indole hybrids | Fungal Biofilms | COX-2/5-LOX dual inhibition | Chromone fused at C2–C3 |
Indole chemistry has evolved from plant-derived alkaloids to synthetically optimized drug candidates over two centuries. Milestones include:
Table 3: Hybrid Pharmacophore Strategies Incorporating 1-Methyl-1H-Indol-3-yl Motifs
Hybrid Design | Biological Target | Potency (IC₅₀/EC₅₀) | Key Advantage |
---|---|---|---|
Tubulin polymerization inhibitors | Colchicine binding site | 0.34–0.86 μM (HeLa/MCF-7) | Overcomes P-glycoprotein resistance |
HDAC inhibitors (e.g., I13 derivative) | HDAC1/3/6 | 7.71–13.9 nM | Tumor growth suppression in vivo |
Amyloid-β aggregation inhibitors | Aβ₄₀ fibrillogenesis | 0.2–25 μM | Multitarget activity vs. monoamine oxidases |
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: